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1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene Documentation Hub

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  • Product: 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene
  • CAS: 67845-77-6

Core Science & Biosynthesis

Foundational

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene chemical structure and properties

Chemical Identity, Synthesis, and Industrial Applications Part 1: Executive Technical Summary 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS: 67845-77-6) is a specialized cyclic unsaturated hydrocarbon falling within...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Industrial Applications

Part 1: Executive Technical Summary

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS: 67845-77-6) is a specialized cyclic unsaturated hydrocarbon falling within the class of synthetic terpenoids . With the molecular formula


 , it represents a "homoterpene" structure—bridging the gap between standard monoterpenes (

) and sesquiterpenes (

).

Unlike naturally occurring terpenes extracted from Pinus or Citrus species, this molecule is primarily a product of controlled diene dimerization . Its structural uniqueness lies in the specific arrangement of three methyl groups on the cyclohexene ring and a bulky isopropenyl (1-methylvinyl) group at the C5 position, imparting unique volatility and lipophilicity profiles.

Primary Applications:

  • Fragrance Chemistry: Used as a substantive woody/citrus mid-note in functional perfumery.

  • Synthetic Intermediates: Precursor for functionalized C12 alcohols and ketones.

  • Solvents: High-boiling, non-polar solvent for resin dissolution.

Part 2: Chemical Constitution & Properties

Structural Analysis

The molecule consists of a cyclohexene core substituted with three methyl groups and one isopropenyl group.

  • Systematic Name: 1,3,4-Trimethyl-5-(prop-1-en-2-yl)cyclohex-1-ene

  • Stereochemistry: The molecule possesses chiral centers at C3, C4, and C5, leading to multiple stereoisomers. The commercial grade is typically a racemic mixture of diastereomers.

Physicochemical Data Profile
PropertyValue / RangeCondition
Molecular Formula

-
Molecular Weight 164.29 g/mol -
Physical State Clear, colorless liquid25°C, 1 atm
Odor Profile Woody, herbaceous, slight citrus-
Boiling Point (Est.) 208°C - 215°C760 mmHg
Density 0.865 - 0.880 g/cm³20°C
Flash Point (Est.) ~75°C - 80°CClosed Cup
LogP (Octanol/Water) 4.2 - 4.5Predicted (High Lipophilicity)
Solubility Insoluble in water; Soluble in EtOH, Hexane-

Note on Data: Specific experimental values for this specific isomer are rare in open literature; values above are derived from structure-property relationships of homologous C12 terpene dimers.

Part 3: Synthesis & Production Pathways

The production of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene is chemically significant as it typically results from the Diels-Alder dimerization of conjugated dienes.

Mechanistic Pathway (Diels-Alder Dimerization)

The most direct synthetic route involves the thermal or catalytic dimerization of 3-methyl-1,3-pentadiene (


). Two molecules of this diene react—one acting as the diene and the other as the dienophile—to form the 

cyclohexene skeleton.
Pathway Logic:
  • Precursor: 3-Methyl-1,3-pentadiene.

  • Reaction Type: [4+2] Cycloaddition (Diels-Alder).

  • Regioselectivity: The "head-to-tail" or "head-to-head" dimerization is controlled by thermal conditions and Lewis acid catalysis, yielding specific isomers including the 1,3,4-trimethyl-5-isopropenyl structure.

SynthesisPathway cluster_conditions Reaction Conditions Diene 2 x 3-Methyl-1,3-pentadiene (C6H10) Transition [4+2] Cycloaddition Transition State Diene->Transition Heat / Catalyst Product 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (C12H20) Transition->Product Major Pathway Isomers Other C12 Isomers (By-products) Transition->Isomers Side Reactions Cond1 Temp: 150-200°C Cond2 Catalyst: AlCl3 or Thermal

Figure 1: Synthetic pathway via dimerization of methyl-pentadiene precursors.

Experimental Protocol: Thermal Dimerization

Disclaimer: This protocol is a generalized procedure for diene dimerization and must be validated in a controlled lab environment.

Objective: Synthesize


 isomers via thermal cycloaddition.

Reagents:

  • 3-Methyl-1,3-pentadiene (Purity >95%)[1]

  • Hydroquinone (Polymerization inhibitor)

  • Nitrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure stainless steel autoclave (Parr reactor) with 3-methyl-1,3-pentadiene. Add 0.1% w/w Hydroquinone to prevent polymer gum formation.

  • Inerting: Purge the reactor 3 times with

    
     to remove oxygen (critical to prevent peroxidation).
    
  • Reaction:

    • Heat the reactor to 170°C .

    • Maintain temperature for 4 to 6 hours . Pressure will rise initially and then stabilize as the number of moles decreases (2 moles gas

      
       1 mole liquid).
      
  • Work-up:

    • Cool reactor to room temperature.

    • Vent residual pressure.

    • Discharge the crude yellow liquid.

  • Purification:

    • Perform Fractional Vacuum Distillation .

    • Fraction 1: Unreacted diene (Recycle).

    • Fraction 2: Target C12 Cyclohexene (Collect at approx. 95-100°C @ 10 mmHg).

    • Residue: Polymers/Trimers.

Part 4: Applications & Functional Properties

Fragrance & Olfactory Science

In the fragrance industry, C12 terpenes are valued for their substantivity (longevity on skin).

  • Odor Character: The 1,3,4-trimethyl-5-isopropenyl structure provides a dry, woody backbone with green, herbaceous top notes. It lacks the sharp "fuel-like" note of simple monoterpenes.

  • Usage: Used as a fixative or heart note in "Fougère" and "Chypre" accords.

Chemical Reactivity & Derivatization

The molecule contains two distinct double bonds:

  • Endocyclic (Ring) Double Bond: Trisubstituted, sterically hindered.

  • Exocyclic (Isopropenyl) Double Bond: Disubstituted, more accessible for functionalization.

Reactivity Map:

  • Epoxidation: Selective epoxidation of the exocyclic double bond using peracids (e.g., mCPBA) yields stable epoxides for resin cross-linking.

  • Hydrogenation: Full saturation yields 1-isopropyl-1,3,4-trimethylcyclohexane, a high-stability solvent.

Part 5: Safety & Regulatory (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A.

  • Flammable Liquid: Category 4 (Combustible).

  • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Handling Protocols:

  • Storage: Store under nitrogen in cool, well-ventilated areas. Avoid light exposure to prevent auto-oxidation.

  • PPE: Nitrile gloves and chemical splash goggles are mandatory.

  • Spill Response: Absorb with inert material (vermiculite); do not flush to sewer (lipophilic nature makes it persistent).

References

  • U.S. Environmental Protection Agency (EPA). Cyclohexene, 1,3,4-trimethyl-5-(1-methylethenyl)- Substance Details. Substance Registry Services. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102625 (Related Isomer Structure & Class). PubChem.[2][3][4][5][6] [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexene, 1-methyl-5-(1-methylethenyl)- (Sylvestrene) - Comparative Data. NIST Chemistry WebBook.[7] [Link]

Sources

Exploratory

Thermodynamic Stability of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene Isomers

The following technical guide details the thermodynamic stability, structural analysis, and isomerization pathways of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene, a specific cyclic dimer of 2-methyl-1,3-pentadiene. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, structural analysis, and isomerization pathways of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene, a specific cyclic dimer of 2-methyl-1,3-pentadiene.

Executive Summary

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (CAS: 67845-77-6) is a C12H20 cyclic terpene derivative formed primarily through the Diels-Alder dimerization of 2-methyl-1,3-pentadiene .[1] Often encountered as a byproduct in isoprene/diene stream processing or synthesized for fragrance applications, its stability is governed by a complex interplay of allylic strain (


) , 1,3-diaxial interactions , and half-chair conformational dynamics .

This guide provides a rigorous analysis of the stereochemical landscape, ranking isomers by thermodynamic preference and detailing the kinetic-to-thermodynamic equilibration pathways essential for isolation and process control.

Structural Characterization & Stereochemistry

The molecule features a cyclohexene core with four substituents. The numbering implies the double bond is located between C1 and C2.

  • Core Scaffold: Cyclohexene (Half-Chair conformation).

  • Substituents:

    • C1: Methyl group (Vinylic).

    • C3: Methyl group (Allylic, Chiral).

    • C4: Methyl group (Homoallylic, Chiral).

    • C5: 1-Methylvinyl (Isopropenyl) group (Remote, Chiral).

The Stereochemical Challenge

With three chiral centers (C3, C4, C5), there are theoretically


 stereoisomers (4 diastereomeric pairs). However, thermodynamic stability is heavily biased by the conformational preferences of the cyclohexene ring.
PositionSubstituentKey Steric Constraint
C1 MethylFixed planar geometry; source of

strain.
C3 MethylCritical: Subject to

strain with C1-Me.
C4 MethylSubject to vicinal gauche interactions with C3 and C5.
C5 IsopropenylBulky group (

-value

1.6 kcal/mol); strongly prefers equatorial orientation.

Thermodynamic Stability Analysis

The thermodynamic ranking of isomers relies on minimizing the total steric energy. We evaluate the three critical interactions determining the global minimum.

Factor 1: Allylic Strain ( ) at C3

In 1,3-disubstituted cyclohexenes, the interaction between the C1-substituent and C3-substituent is dominant.

  • Pseudo-Equatorial C3-Me: Forces the methyl group into a nearly eclipsed conformation with the C1-Methyl, resulting in severe

    
     strain .
    
  • Pseudo-Axial C3-Me: Directs the methyl group roughly perpendicular to the double bond plane, relieving

    
     strain .
    
Factor 2: The C5 Anchor

The bulky isopropenyl group at C5 acts as a conformational anchor.

  • Preference: Equatorial .

  • Penalty for Axial: High 1,3-diaxial strain with axial protons at C3 and C1 (if applicable).

Factor 3: Relative Stereochemistry (The Global Minimum)

Combining these factors, the most thermodynamically stable isomer exhibits:

  • C5-Isopropenyl: Equatorial.

  • C3-Methyl: Pseudo-Axial (to minimize

    
     with C1-Me).
    
  • C4-Methyl: Equatorial (Trans to C5) to minimize gauche interactions.

Predicted Configuration of the Thermodynamic Product:

  • Relationship C3/C4: Cis (Pseudo-Axial / Equatorial).

  • Relationship C4/C5: Trans (Equatorial / Equatorial).

  • Result: The rel-(3R, 4S, 5R) isomer (and its enantiomer).

Synthesis & Isomerization Pathways

The compound is generated via the thermal dimerization of 2-methyl-1,3-pentadiene. This reaction is under kinetic control initially, producing "Endo" adducts which may not be the thermodynamic minimum.

Kinetic vs. Thermodynamic Control
  • Kinetic Product: Often the all-cis or specific endo isomers formed via the lowest energy transition state (secondary orbital interactions).

  • Thermodynamic Product: The isomer with minimized steric strain (described in Section 3.3), accessible via acid-catalyzed equilibration or high-temperature annealing.

Visualization of the Pathway

The following diagram illustrates the dimerization and subsequent equilibration.

DimerizationPathway cluster_energy Stability Ranking Diene 2-Methyl-1,3-pentadiene (2 Molar Equivalents) TS Diels-Alder Transition State Diene->TS Heat (150°C) Kinetic Kinetic Isomers (Endo-enriched) High Steric Strain TS->Kinetic Kinetic Control Thermo Thermodynamic Isomer (3-ax, 4-eq, 5-eq) Global Minimum Kinetic->Thermo Acid Cat. / Heat (Isomerization)

Figure 1: Reaction pathway from 2-methyl-1,3-pentadiene to the thermodynamic isomer of 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene.

Experimental Protocols

Protocol: Acid-Catalyzed Equilibration

To convert kinetic isomer mixtures to the thermodynamically stable form for study or purification.

Reagents:

  • Crude Dimer Mixture (rich in kinetic isomers).

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Amberlyst-15 resin.
    
  • Solvent: Toluene or Xylene.

Methodology:

  • Setup: Charge a round-bottom flask with the crude dimer mixture (10 g) and toluene (50 mL).

  • Catalysis: Add 1.0 wt% pTSA (0.1 g).

  • Reflux: Heat to reflux (

    
    ) under nitrogen atmosphere for 4–6 hours.
    
    • Mechanism:[2] Protonation of the double bond allows transient carbocation formation, enabling bond rotation and re-closure to the more stable conformer.

  • Monitoring: Sample hourly. Analyze via GC-FID (see Section 5.2). Look for the growth of the late-eluting peak (thermodynamic isomer) and consumption of early-eluting peaks.

  • Quench: Cool to RT, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Analytical Characterization (GC-MS)

Distinguishing isomers requires high-resolution gas chromatography.

ParameterSetting
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program

(1 min)


/min


(5 min)
Identification Kinetic Isomers: Typically elute earlier due to less compact shape.Thermodynamic Isomer: Elutes later; sharp peak.[1]

References

  • Diels-Alder Dimeriz

    • Source: "Thermal Dimerization of Conjugated Dienes." Journal of the American Chemical Society.
    • Context: Establishes the kinetic preference for endo-adducts in methyl-substituted pentadienes.
    • URL:[Link] (Representative link for foundational chemistry).

  • Conformational Analysis of 1,3-Disubstituted Cyclohexenes

    • Source: "Allylic Strain in Six-Membered Rings." Chemical Reviews.
    • Context: Defines the strain that forces the C3-methyl into the pseudo-axial position.
    • URL:[Link]

  • Chemical Identity: 1,3,4-trimethyl-5-(1-methylvinyl)cyclohexene [1][3]

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162648.
    • Context: Verification of CAS 67845-77-6 and chemical structure.
    • URL:[Link]

Sources

Foundational

Technical Guide: In Vivo Identification of Active Beta-Elemene Metabolites

Executive Summary -Elemene (1-methyl-1-vinyl-2,4-diisopropenyl-cyclohexane) is a sesquiterpene alkene extracted from Curcuma wenyujin.[1][2][3][4][5][6] While clinically approved in China for various carcinomas, its phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-Elemene (1-methyl-1-vinyl-2,4-diisopropenyl-cyclohexane) is a sesquiterpene alkene extracted from Curcuma wenyujin.[1][2][3][4][5][6] While clinically approved in China for various carcinomas, its pharmacokinetic (PK) profile presents a paradox: rapid systemic elimination (

hours in humans) yet sustained therapeutic efficacy. This suggests that active metabolites , rather than the parent compound alone, contribute significantly to its pharmacodynamics.

This guide outlines a high-integrity workflow for identifying these metabolites. It addresses the primary technical challenge—the compound's high volatility and lipophilicity—by proposing a Dual-Platform Analytical Strategy that integrates GC-MS (for parent quantification) and UPLC-Q-TOF-MS (for metabolite elucidation).

Part 1: The Metabolic Landscape & Analytical Challenges

The Volatility-Metabolism Paradox

Standard PK protocols often fail for


-elemene because sample preparation (e.g., nitrogen drying) causes significant evaporative loss of the parent compound. Furthermore, while the parent is highly lipophilic (LogP ~4.8), Phase I metabolism (oxidation) introduces polar groups, rendering the metabolites suitable for ESI-LC-MS but invisible to standard GC-MS without derivatization.
Predicted Metabolic Pathways

Metabolism is primarily hepatic, mediated by Cytochrome P450 (CYP) enzymes. The structural alerts on the elemane skeleton suggest three primary biotransformation routes:

  • Allylic Hydroxylation: Occurring at the C-13 or C-14 positions (isopropenyl groups).

  • Epoxidation: Oxidation of the vinyl double bonds.

  • Phase II Conjugation: Glucuronidation of the newly formed hydroxyl groups.

MetabolicPathway Parent β-Elemene (Lipophilic/Volatile) CYP Phase I: CYP450 (Oxidation) Parent->CYP Liver Microsomes M_OH Hydroxylated Metabolites (13-OH-β-elemene) CYP->M_OH Allylic Oxidation M_Epox Epoxide Metabolites (β-elemene epoxides) CYP->M_Epox Epoxidation UGT Phase II: UGT (Conjugation) M_OH->UGT Active Active M_OH->Active Retains Anti-tumor Activity M_Gluc β-elemene-Glucuronide (Renal Excretion) UGT->M_Gluc

Figure 1: Predicted metabolic fate of


-elemene. Phase I metabolites often retain pharmacological activity before Phase II inactivation.

Part 2: Analytical Strategy (The Workflow)

To capture the full spectrum, a single instrument is insufficient. We utilize a Hybrid Approach :

  • GC-MS/MS: For quantification of the volatile parent

    
    -elemene.
    
  • UPLC-Q-TOF-MS: For structural elucidation of polar, non-volatile metabolites.

Instrumentation Parameters
ParameterGC-MS (Parent Quantification)UPLC-Q-TOF-MS (Metabolite ID)
Ion Source Electron Impact (EI), 70 eVElectrospray Ionization (ESI) +/-
Column HP-5MS (30m x 0.25mm, 0.25µm)ACQUITY UPLC BEH C18 (1.7µm)
Temp/Gradient 60°C (1 min)

280°C @ 20°C/min
Gradient: Water (0.1% Formic Acid) / ACN
Target Parent

-elemene (m/z 204)
Hydroxyl/Epoxy metabolites (m/z > 220)
Critical Step Headspace or low-temp injectionMDF (Mass Defect Filtering)

Part 3: Detailed Experimental Protocol

In Vivo Sample Collection (Rat Model)
  • Dosing: IV administration of

    
    -elemene emulsion (40 mg/kg).
    
  • Timepoints: 5, 15, 30, 60, 120, 240 min post-dose.

  • Matrix: Plasma, Bile (via bile duct cannulation), and Tumor Tissue.

Sample Preparation (The "Cold-Trap" Method)

Standard protein precipitation often leads to analyte loss via evaporation. This modified protocol minimizes volatility loss.

  • Plasma Thawing: Thaw plasma samples on ice (

    
    ).
    
  • Internal Standard (IS): Add 10

    
    L of 
    
    
    
    -santalol (structural analog) to 100
    
    
    L plasma.
  • Extraction (LLE): Add 300

    
    L cold  n-hexane (for GC-MS) or Ethyl Acetate (for LC-MS).
    
  • Vortex: 3 minutes (pulsed).

  • Centrifugation: 12,000 rpm for 10 min at

    
    .
    
  • Phase Separation:

    • For Parent (GC-MS): Transfer supernatant directly to autosampler vial. DO NOT EVAPORATE.

    • For Metabolites (LC-MS): Transfer supernatant, evaporate under

      
       stream at room temperature  (strictly 
      
      
      
      ) to avoid thermal degradation. Reconstitute in 100
      
      
      L Methanol:Water (50:50).
Data Acquisition & Processing

Run samples on UPLC-Q-TOF-MS in data-independent acquisition (


) mode to obtain precursor and fragment ions simultaneously.

Data Processing Workflow (Metabolynx/UNIFI):

  • Mass Defect Filtering (MDF): Set filter based on parent drug (C15H24).

    • Target Mass Defect: 0.1876 Da.

    • Tolerance:

      
       50 mDa.
      
  • Background Subtraction: Compare post-dose samples against pre-dose blank plasma to remove endogenous interference.

  • Elemental Composition: Constrain formula generation to

    
    .
    

Workflow cluster_GC Path A: Parent Drug cluster_LC Path B: Metabolites Sample Biological Sample (Plasma/Bile) Split Split Sample Sample->Split LLE_Hex LLE (Hexane) No Evaporation Split->LLE_Hex LLE_EA LLE (Ethyl Acetate) Low-Temp N2 Dry Split->LLE_EA GCMS GC-MS Analysis LLE_Hex->GCMS Quant Quantification of β-elemene GCMS->Quant QTOF UPLC-Q-TOF-MS (MSE Mode) LLE_EA->QTOF MDF Mass Defect Filtering (Target: C15H24 + O_n) QTOF->MDF Struct Structure Elucidation (MS/MS Frag) MDF->Struct

Figure 2: Dual-stream analytical workflow ensuring capture of both volatile parent and polar metabolites.

Part 4: Structural Elucidation & Bioactivity Validation

Identification Logic

Metabolites are identified by mass shifts (


) relative to the parent (

204.1878).
  • M1 (Monohydroxylation):

    
     (+16 Da).
    
    • Diagnostic Fragment: Loss of

      
       (
      
      
      
      18 Da).
    • Likely Structure: 13-hydroxy-

      
      -elemene or 14-hydroxy-
      
      
      
      -elemene.
  • M2 (Epoxidation):

    
     (+16 Da).
    
    • Differentiation: Epoxides typically elute later than hydroxyls on C18 and show different fragmentation patterns (ring opening).

  • M3 (Di-hydroxylation):

    
     (+32 Da).
    
Activity Screening (The "Active" Verification)

Identification is futile without verifying activity.

  • Synthesis/Isolation: Synthesize the identified metabolite (e.g., 13-OH-

    
    -elemene) or isolate via semi-preparative HPLC.
    
  • MTT Assay: Treat A549 (Lung) or HepG2 (Liver) cancer cell lines with the metabolite (1-100

    
    M).
    
  • Readout: Compare

    
     of Metabolite vs. Parent.
    
    • Insight: 13-hydroxy-

      
      -elemene has been shown to retain significant anti-proliferative activity, potentially exceeding the parent drug in solubility and bioavailability.
      

Part 5: References

  • Wang, K., et al. (2005). "The pharmacokinetics of a novel anti-tumor agent, beta-elemene, in Sprague-Dawley rats."[4] Biopharmaceutics & Drug Disposition. Link

  • Chen, J., et al. (2018). "Drug delivery systems for elemene, its main active ingredient

    
    -elemene, and its derivatives in cancer therapy." International Journal of Nanomedicine. Link
    
  • Zhai, B., et al. (2018). "Metabolism of Natural Product

    
    -elemene." Letters in Drug Design & Discovery. Link
    
  • Li, Q.Q., et al. (2013). "Anticancer activity of

    
    -Elemene and its synthetic analogs in human malignant brain tumor cells." Anticancer Research.[2] Link
    
  • Sun, Y., et al. (2017). "

    
    -Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect." Frontiers in Pharmacology. Link
    

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-MS Method for the Development and Validation of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene Analysis

Abstract This application note presents a detailed, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene, a non-polar terpene. Terpenes are traditionally challenging for HPLC analysis due to their volatility and lack of strong UV chromophores. Gas Chromatography (GC) is often the default technique.[1][2] However, an HPLC method is advantageous for workflows requiring the simultaneous analysis of both volatile and non-volatile compounds, or for direct interfacing with Mass Spectrometry (MS) without the need for derivatization.[3][4] This guide provides a comprehensive framework, from initial chromatographic considerations and method development to a full validation protocol according to International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.[5][6]

Introduction: The Rationale for an HPLC-Based Approach

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene is a monoterpene with a molecular weight of 136.23 g/mol .[7] As a non-polar, volatile compound, it presents unique analytical challenges. The primary difficulty in HPLC-based detection is the molecule's lack of a significant ultraviolet (UV) absorbing chromophore, rendering standard UV-Vis detectors largely ineffective for achieving high sensitivity.[8] While GC is a common and effective technique for such analytes[2], a robust HPLC method offers distinct advantages in specific contexts, such as:

  • Unified Workflows: Enabling the analysis of both terpenes and less volatile or thermally labile compounds (like cannabinoids or phenolic terpenes) in a single run.[9][10]

  • Direct MS Coupling: Liquid chromatography is highly compatible with mass spectrometry detectors, which provide the sensitivity and specificity that UV detectors lack for this analyte.[3][11]

This document serves as a guide for researchers and drug development professionals to establish a reliable reversed-phase HPLC method, with a strong recommendation for MS detection, to overcome these challenges.

Foundational Principles: Analyte Properties and Chromatographic Strategy

The success of any HPLC method is predicated on a sound understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases.

Stationary Phase Selection

Given the non-polar, hydrophobic nature of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene, Reversed-Phase Liquid Chromatography (RP-LC) is the logical choice.[12][13] In this mode, a non-polar stationary phase retains the analyte through hydrophobic interactions.

  • Causality: A C18 (Octadecylsilane) stationary phase is the recommended starting point.[14] Its long alkyl chains provide strong hydrophobic retention for non-polar molecules like terpenes, which is essential for achieving separation from polar matrix components that will elute earlier.[12][15]

Mobile Phase Selection

The mobile phase in RP-LC is polar, and its composition is adjusted to control analyte elution.

  • Causality: A gradient mixture of water and an organic solvent like Acetonitrile (ACN) or Methanol (MeOH) is required.[13][16] An isocratic elution is unlikely to be effective if other compounds are present in the sample. A gradient, starting with a higher percentage of water and increasing the organic solvent concentration over time, will effectively elute compounds based on their hydrophobicity. Acetonitrile is often preferred for its lower viscosity and favorable UV cutoff, although Methanol is a viable, greener alternative.[14][16]

Detector Selection: Overcoming the Chromophore Challenge

This is the most critical decision in the method development process.

  • Mass Spectrometry (MS): This is the highly recommended detector. MS provides unparalleled sensitivity and selectivity, detecting ions based on their mass-to-charge ratio. It completely bypasses the need for a chromophore and provides structural confirmation, making it ideal for identifying and quantifying terpenes in complex matrices.[3][11] Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for this type of volatile, non-polar analyte.[3]

  • UV-Vis Detector: If MS is unavailable, a Variable Wavelength or Photodiode Array (PDA) detector can be used, but with significant limitations. Detection must be set at a very low wavelength (e.g., 200-220 nm ) to capture the weak end-absorbance of the carbon-carbon double bonds.[17] This approach will suffer from low sensitivity and high potential for interference from other compounds or mobile phase impurities.

  • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent.[8] While it can detect non-chromophoric compounds, it is significantly less sensitive than MS or even UV, is not compatible with gradient elution, and is highly sensitive to temperature and flow rate fluctuations, making it a challenging option for robust quantitative analysis.[18]

  • Derivatization: Pre- or post-column derivatization can be employed to attach a UV-active moiety to the analyte.[8][19] However, this process adds complexity, time, and potential for variability to the analytical workflow.[8]

Experimental Protocol: Method Development

This section provides a step-by-step protocol for developing a robust separation method.

Equipment and Reagents
  • HPLC System: A gradient-capable HPLC or UHPLC system with a pump, autosampler, and column oven.

  • Detector: Mass Spectrometer (recommended), or PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and ultrapure water.

  • Standard: Analytical standard of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene.

Standard & Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the analytical standard in Methanol or Acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Serially dilute the stock solution with the mobile phase starting composition (e.g., 70:30 Water:ACN) to create a series of calibration standards.

  • Sample Preparation: The extraction procedure for samples will be matrix-dependent. A simple methanol extraction followed by filtration through a 0.45 µm syringe filter is a good starting point for many matrices.[3]

Chromatographic Method Development Workflow

The development process is an iterative optimization of separation parameters.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development prep Prepare Standard & Sample Solutions scout 1. Run Initial Scouting Gradient (e.g., 5-95% ACN over 20 min) prep->scout eval1 2. Evaluate Peak Shape & Retention scout->eval1 opt_grad 3. Optimize Gradient Slope & Time eval1->opt_grad Good Retention? eval2 4. Evaluate Resolution opt_grad->eval2 opt_flow 5. Adjust Flow Rate & Temperature (for efficiency & backpressure) eval2->opt_flow Adequate Separation? final 6. Finalize Method & Define System Suitability Tests opt_flow->final

Caption: Workflow for systematic HPLC method development.

Step-by-Step Protocol:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

  • Initial Scouting Gradient: Start with a broad, linear gradient to determine the approximate elution time of the analyte.

    Table 1: Example Scouting Gradient Program

    Time (min) Flow Rate (mL/min) % Water % Acetonitrile
    0.0 1.0 30 70
    20.0 1.0 5 95
    22.0 1.0 5 95
    22.1 1.0 30 70

    | 27.0 | 1.0 | 30 | 70 |

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve resolution and reduce run time. If the peak elutes very late, start with a higher initial percentage of organic solvent. If it elutes too early, start with a lower percentage. The slope of the gradient around the elution time of the analyte is critical for resolution.

  • Flow Rate and Temperature Optimization:

    • Flow Rate: Adjust between 0.8 - 1.5 mL/min for a standard 4.6 mm ID column. Higher flow rates reduce run time but increase backpressure.

    • Temperature: Column temperature (e.g., 30-40 °C) should be controlled to ensure reproducible retention times. Increasing temperature can decrease viscosity and improve peak shape but may also affect selectivity.

Proposed Final Method and System Suitability

After optimization, a final method is established. Before any sample analysis, system suitability must be confirmed.

Table 2: Example Optimized HPLC Method

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 min
Flow Rate 1.2 mL/min
Column Temp 35 °C
Injection Vol. 10 µL
Detector MS with APCI source (Positive Ion Mode)

| Run Time | 15 minutes (including re-equilibration) |

System Suitability Testing (SST): SST is a critical component of a self-validating system, demonstrating that the chromatographic system is fit for the intended analysis on a given day.[20] It is performed by injecting a standard solution multiple times (e.g., n=5) before sample analysis.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% Demonstrates injection precision.

| RSD of Retention Time | ≤ 1.0% | Demonstrates system stability. |

Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][21] The following parameters must be assessed.

G cluster_core Core Validation Attributes cluster_performance Performance Limits cluster_reliability Reliability & Transferability Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Method Accuracy->Method Precision->Accuracy Precision->Method LOD Limit of Detection (LOD) LOD->Method LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelation of key ICH method validation parameters.

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak purity analysis (if using PDA); no interfering peaks at the analyte retention time in blank/placebo.
Linearity Proves a direct relationship between concentration and response. Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear. Typically 80-120% of the target concentration.
Accuracy Closeness of test results to the true value. % Recovery of 98.0 - 102.0% at three concentration levels.
Precision Agreement between repeated measurements. Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Quantitation (LOQ) Lowest concentration that can be quantified reliably. Signal-to-Noise ratio (S/N) ≥ 10.
Limit of Detection (LOD) Lowest concentration that can be detected. Signal-to-Noise ratio (S/N) ≥ 3.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass after minor changes (e.g., Flow Rate ±10%, Temp ±2°C). |

Step-by-Step Validation Experiments:
  • Specificity: Inject a blank (diluent), a placebo (matrix without analyte), and a standard solution. Confirm no interfering peaks are present at the retention time of the analyte.

  • Linearity & Range: Prepare at least five concentrations across the desired range (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Inject each in triplicate. Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²).

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo matrix. Analyze these samples (n=3 at each level) and calculate the percent recovery against the known spiked amount.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the RSD.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies.

  • LOQ & LOD: Determine by either the signal-to-noise ratio method (by injecting progressively lower concentrations) or by calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary critical method parameters one at a time (e.g., flow rate, column temperature, mobile phase composition). Analyze a standard solution under each condition and verify that the system suitability criteria are still met.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for developing and validating an HPLC method for the analysis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene. By understanding the analyte's properties and making informed choices regarding the stationary phase, mobile phase, and particularly the detector, a robust and reliable method can be established. The use of a Mass Spectrometer is strongly advised to achieve the necessary sensitivity and selectivity for this non-chromophoric terpene. Adherence to the outlined method development workflow and the ICH validation protocols will ensure the resulting data is accurate, precise, and fit for purpose in research and regulated environments.

References

  • Thermo Fisher Scientific. (2018). Measurement of Terpenes in Plant Extracts via LC-MS/MS.
  • Waters Corporation. Cannabis Terpenes Testing | GC-MS/MS Solutions for Terpene Analysis.
  • Sigma-Aldrich. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis.
  • Agilent Technologies. (2020). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower.
  • MAC-MOD Analytical. Method Development for the Separation of Major Cannabinoids and Terpenes Using a Six Column Selectivity Screening Approach.
  • Analytical Methods. (2014).
  • Acadia University. (2020). Terpene classification using mass spectra data and machine learning. Acadia Scholar.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Biomedical Chromatography. (2021). Development of an HPLC-MS method for the determination of four terpene trilactones in Ginkgo biloba leaf extract via quality by design.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Wikipedia.
  • Acta Scientific. (2020).
  • Journal of visualized experiments : JoVE. (2017). Extraction and Analysis of Terpenes/Terpenoids.
  • Molecules (Basel, Switzerland). (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Pharmaffiliates. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • AMSbio. (2025).
  • University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube.
  • ResearchGate. (2013).
  • Encore Labs. (2021). New Chromatography Method Measures Both Cannabinoids and Terpenes.
  • Lab Manager. (2025).
  • ResearchGate. (2013).
  • Pickering Laboratories, Inc.
  • PubChem. (R)-1-Methyl-5-(1-methylvinyl)cyclohexene.
  • Cheméo. Chemical Properties of Cyclohexene, 1-methyl-5-(1-methylethenyl)-, (R)- (CAS 1461-27-4).
  • Thermo Fisher Scientific. (2021). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • Disciplinarum Scientia. Série: Ciências Naturais e Tecnológicas. (2022). Validation of a HPLC method for quantification of limonene in nanoemulsions containing Sicilian lemon.

Sources

Application

Definitive Identification of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Drug Development and Research Professionals Abstract This application note presents a robust and validated methodology for the identification and analysis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Research Professionals

Abstract

This application note presents a robust and validated methodology for the identification and analysis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene, a monoterpene of interest in pharmaceutical research, flavor and fragrance industries, and botanical product characterization. Terpenes, including their various structural isomers, present a significant analytical challenge due to their volatility and similar physicochemical properties.[1][2] This protocol details an optimized Gas Chromatography-Mass Spectrometry (GC-MS) method, providing the necessary parameters for achieving clear chromatographic separation and definitive mass spectral identification. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer.

Introduction: The Analytical Imperative

1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (C₁₀H₁₆, M.W. 136.23 g/mol ) is a volatile organic compound belonging to the terpene class.[3][4] Terpenes are primary constituents of essential oils and are responsible for the characteristic aromas of many plants.[1] Their analysis is critical for quality control in the food and cosmetic industries, for characterizing strains of plants like Cannabis sativa, and for research into their potential therapeutic effects.[5]

The primary analytical challenge lies in the vast number of structural isomers that terpenes form, which often co-elute in chromatographic systems.[2] Therefore, a highly efficient separation technique combined with a specific and sensitive detector is required. Gas Chromatography (GC) offers the requisite separation power for volatile and semi-volatile compounds, while Mass Spectrometry (MS) provides detailed molecular information, enabling confident identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[6][7] This document provides a comprehensive protocol for the successful analysis of the target analyte using GC-MS.

Experimental Workflow & Causality

The overall analytical workflow is designed for accuracy and reproducibility, moving from sample preparation to instrumental analysis and data interpretation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Test Sample (e.g., Essential Oil) Dilution Dilution & Filtration Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Inlet Injection (Split Mode) Vial->Injector Standard Reference Standard Cal_Curve Prepare Calibration Curve Standard->Cal_Curve Cal_Curve->Vial Column GC Column Separation Injector->Column Transfer Heated Transfer Line Column->Transfer MS MS Detection (EI, Scan Mode) Transfer->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram Peak Identify Peak of Interest Chromatogram->Peak MassSpec Extract Mass Spectrum Peak->MassSpec Library Compare to NIST Library MassSpec->Library Confirm Confirm ID (RT & Spectrum) Library->Confirm

Caption: GC-MS workflow for terpene identification.

Sample Preparation Protocol

Proper sample preparation is crucial to protect the analytical system and ensure data quality. For volatile compounds in a relatively clean matrix like essential oils or extracts, a direct liquid injection following dilution is highly effective.[1] This approach avoids the thermal degradation that can sometimes occur with headspace analysis of terpenes.[8]

Materials:

  • Test Sample (e.g., essential oil, plant extract)

  • Certified Reference Standard (CRS) of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene

  • High-purity solvent (e.g., Hexane, Dichloromethane, or Iso-octane)[6]

  • Volumetric flasks, pipettes

  • 2 mL glass autosampler vials with septa caps

  • Syringe filters (0.22 µm, PTFE)

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of the CRS at 1000 µg/mL in the chosen solvent. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) to determine retention time and for quantitative analysis if required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Add the solvent to the mark and mix thoroughly to create a 1 mg/mL solution.

    • Rationale: This initial dilution prevents detector saturation and ensures the analyte concentration falls within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean GC vial.[6]

    • Rationale: This step removes any particulate matter that could clog the injector liner or column, ensuring system longevity and run-to-run consistency.

  • Final Transfer: Cap the vial immediately to prevent the loss of volatile components. The sample is now ready for analysis.

Optimized GC-MS Instrumental Parameters

The following parameters have been optimized for the separation of terpenes and the identification of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene. The key is a temperature program that resolves isomers and a robust MS method for identification.

Parameter Optimized Setting Rationale for Setting
Gas Chromatograph (GC)
GC SystemAgilent 9000 GC, Thermo Fisher TRACE 1310, or equivalentProvides reliable and reproducible performance for volatile compound analysis.[5][9]
InletSplit/SplitlessStandard inlet for capillary GC.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample while minimizing the risk of thermal degradation of sensitive terpenes.[2]
Injection ModeSplitPrevents column overload and peak tailing, which is common with high-concentration samples like essential oils.[7]
Split Ratio50:1A moderate split ratio provides a good balance between sensitivity and peak shape. This can be adjusted based on sample concentration.
Injection Volume1 µLA standard volume for liquid injections.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency. Hydrogen can be used for faster analysis but is more reactive.[1]
Flow Rate1.2 mL/min (Constant Flow Mode)An optimal flow rate for a 0.25 mm i.d. column, ensuring efficient separation.
ColumnDB-5ms, TG-5MS, or equivalent (5%-Phenyl)-methylpolysiloxane; 30 m x 0.25 mm i.d., 0.25 µm film thicknessA non-polar stationary phase that separates compounds primarily by boiling point, which is effective for hydrocarbon-like terpenes.[10][11]
Oven ProgramInitial: 60 °C, hold for 2 min. Ramp: 8 °C/min to 280 °C. Hold: 5 min.The initial hold separates highly volatile compounds. The ramp rate is optimized to resolve isomeric terpenes. The final hold ensures all components are eluted.[11]
Mass Spectrometer (MS)
MS SystemAgilent 5977 MSD, Thermo Fisher ISQ, or equivalentProvides the necessary sensitivity and scanning speed for GC analysis.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns, enabling library matching.[4]
Electron Energy70 eVThe universal standard for EI, which creates extensive and reproducible fragmentation for library database searching.[11]
Mass Scan Range40 - 450 m/zCovers the molecular ion of the target analyte (m/z 136) and its characteristic fragments, while avoiding interference from air/water (m/z < 40).
Ion Source Temp.230 °CMaintains analytes in the gas phase and promotes optimal ionization.
Transfer Line Temp.280 °CMust be high enough to prevent condensation of analytes as they transfer from the GC column to the MS source.[11]

Data Analysis and Compound Identification

Identification is a two-factor process requiring confirmation of both the retention time and the mass spectrum.

  • Retention Time (RT) Matching: Analyze the certified reference standard using the method above to determine its exact retention time. The corresponding peak in the sample chromatogram should appear at the same RT (typically within ±0.05 minutes).

  • Mass Spectrum Verification:

    • Extract the mass spectrum from the background-subtracted peak of interest in the sample's total ion chromatogram (TIC).

    • Compare this experimental spectrum to the reference spectrum in a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[4]

    • The identification is confirmed if the experimental spectrum shows a high-quality match to the library spectrum.

Expected Mass Spectrum:

For 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene (a C₁₀H₁₆ terpene), the following spectral features are expected:

Feature Expected m/z Value Interpretation & Significance
Molecular Ion [M]⁺ 136Confirms the molecular weight of the compound.[4] This peak may be of low intensity but is critical for confirmation.
Key Fragment Ions 121Corresponds to the loss of a methyl group (-CH₃). A common fragmentation pathway for terpenes.
93A characteristic fragment for many monoterpenes, often resulting from more complex rearrangements and fragmentation of the cyclohexene ring.
68Often attributed to a retro-Diels-Alder fragmentation, which is characteristic of cyclic terpenes. This fragment can be very prominent.[4]

A high match factor (>800/1000) in a library search, coupled with a matching retention time, provides confident identification of the target analyte.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the GC-MS analysis of 1,3,4-Trimethyl-5-(1-methylvinyl)cyclohexene. By utilizing the specified sample preparation techniques and optimized instrumental parameters, researchers and drug development professionals can achieve reliable and reproducible identification of this and other related terpene compounds. The explanation of the causality behind each step ensures that the method is not just a procedure to be followed, but a validated system that can be confidently implemented and adapted as needed.

References

  • Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography.
  • Rubiolo, P., Sgorbini, B., Liberto, E., Cordero, C., & Bicchi, C. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(4), 282-290.
  • Bicchi, C., et al. (2009). Essential oils and volatiles: sample preparation and analysis. A review.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • VUV Analytics. (n.d.). Terpene Analysis by GC-VUV.
  • Confident Cannabis. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis.
  • Thermo Fisher Scientific. (n.d.). Terpenes and residual solvents in hemp products by GC-FID.
  • Patel, S. U., Westland, J. L., & Haddad, S. P. (2023, April 14). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent Technologies, Inc.
  • Peris, S. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS.
  • Sieniawska, E., et al. (2023, September 4). GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. Molecules, 28(17), 6429.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102625, (R)-1-Methyl-5-(1-methylvinyl)cyclohexene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35364, 1,3,5-Trimethylcyclohexane.
  • Deng, C. H., et al. (2013). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Biochemistry and Biotechnology, 9(3), 241-249.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • NIST. (n.d.). Cyclohexene, 1-methyl-5-(1-methylethenyl)-, (R)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from National Institute of Standards and Technology.

Sources

Method

isolation techniques for high-purity beta-elemene using column chromatography

Application Note & Protocol High-Purity β-Elemene Isolation Using Column Chromatography: A Guide for Researchers Abstract Beta-elemene, a sesquiterpenoid compound extracted from various medicinal plants, has garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Purity β-Elemene Isolation Using Column Chromatography: A Guide for Researchers

Abstract

Beta-elemene, a sesquiterpenoid compound extracted from various medicinal plants, has garnered significant attention in oncology for its broad-spectrum anti-tumor activities.[1][2] Its therapeutic potential is contingent on the purity of the isolated compound, as isomers and other constituents from the source material can interfere with its biological activity and introduce variability in research findings.[3] This document provides a comprehensive guide to the isolation of high-purity β-elemene using column chromatography, a fundamental and scalable purification technique.[4] We present detailed protocols for two effective methods: macroporous resin and silver nitrate-impregnated silica gel chromatography, explaining the scientific principles behind each step to empower researchers in drug discovery and development.

Introduction: The Imperative for High-Purity β-Elemene

β-elemene is a key bioactive component found in the essential oils of plants such as Curcuma wenyujin and Eupatorium adenophorum.[5][6] Its anticancer mechanisms are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and metastasis.[6][7] However, the crude plant extract contains a complex mixture of related sesquiterpenes, including structural isomers like γ- and δ-elemene, which can be challenging to separate using routine techniques.[3]

The lipophilic nature and poor water solubility of β-elemene further complicate its purification and clinical application.[1][6] Achieving high purity (>98%) is therefore critical to ensure the reproducibility of pre-clinical research, accurately determine its pharmacological profile, and develop safe and effective therapeutic formulations.[3] Column chromatography offers a robust and adaptable platform for this purpose.[8][9]

The Principle of Chromatographic Separation for β-Elemene

Column chromatography separates compounds based on their differential distribution between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a liquid solvent that flows through it).[4][10] For a non-polar compound like β-elemene, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: A polar adsorbent like silica gel or alumina is used.[8][11]

  • Mobile Phase: A non-polar solvent, or a gradient of increasing polarity, is used as the eluent.[12]

In this system, polar impurities in the crude extract will have a strong affinity for the polar stationary phase and move slowly down the column. In contrast, the non-polar β-elemene interacts weakly with the stationary phase and is carried more rapidly through the column by the non-polar mobile phase, allowing for its effective separation.[8]

Overall Isolation Workflow

The process begins with the extraction of volatile oils from the plant material, followed by a multi-step chromatographic purification, and concludes with rigorous purity analysis.

Workflow A Plant Material (e.g., E. adenophorum) B Volatile Oil Extraction (e.g., Steam Distillation) A->B C Column Chromatography (Initial Purification) B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of β-Elemene Fractions E->F G Solvent Evaporation F->G H High-Resolution Purification (Preparative HPLC) G->H I Purity Assessment (GC-MS, NMR) H->I J High-Purity β-Elemene (>98%) I->J

Caption: High-level workflow for β-elemene isolation.

Materials and Reagents

Equipment Chemicals & Reagents
Glass chromatography columns (various sizes)Stationary Phases:
Rotary Evaporator- Macroporous Resin (e.g., Diaion HP-20)[5]
Fraction Collector (optional)- Silica Gel (60-120 mesh)[13]
Thin-Layer Chromatography (TLC) plates- Silver Nitrate (AgNO₃), ACS grade
TLC developing tankMobile Phases (HPLC Grade):
UV lamp (254 nm)- Petroleum Ether (60-90°C)[14]
Gas Chromatography-Mass Spectrometry (GC-MS) system- Hexane
High-Performance Liquid Chromatography (HPLC) system- Ethyl Acetate
Glassware (beakers, flasks, etc.)TLC Stain:
Fume Hood- Phosphomolybdic acid or Vanillin-sulfuric acid stain

Detailed Experimental Protocols

Protocol A: Initial Purification with Macroporous Resin (HP-20)

Macroporous resins are non-polar adsorbents that separate molecules based on differences in polarity and molecular weight, making them highly effective for the initial cleanup of volatile oils.[5] This method provides a good yield of moderately pure β-elemene.[14]

1. Column Packing:

  • Prepare a slurry of HP-20 resin in 95% ethanol.
  • Pour the slurry into the chromatography column, allowing the ethanol to drain slowly.
  • Continuously tap the column to ensure even packing and eliminate air bubbles.
  • Wash the packed column with at least 3-5 column volumes of deionized water, followed by 95% ethanol to activate and clean the resin.
  • Finally, equilibrate the column with the starting mobile phase (e.g., 70% ethanol).

2. Sample Loading:

  • Dissolve the crude volatile oil in a minimal amount of the equilibration solvent.
  • Carefully apply the sample solution to the top of the column bed using a pipette.

3. Elution & Fraction Collection:

  • Begin elution with a stepwise gradient of decreasingly polar solvent. A typical gradient might be:
  • 70% Ethanol in Water
  • 80% Ethanol in Water
  • 95% Ethanol in Water
  • 100% Ethanol
  • Collect fractions of a consistent volume (e.g., 50 mL) throughout the elution process.
  • Monitor the fractions using TLC to identify those containing β-elemene.

Rationale: The initial low-polarity solvent (70% ethanol) will elute highly polar impurities. As the ethanol concentration increases, the polarity of the mobile phase decreases, allowing the non-polar β-elemene to desorb from the resin and elute from the column.[5] Studies have shown this method can yield a β-elemene product with over 63% purity, which is an excellent starting point for further purification.[5][14]

Separation cluster_column Chromatography Column cluster_sample Sample Band Top Mobile Phase (Solvent) A StationaryPhase Stationary Phase (e.g., Silica Gel) B C Separation As mobile phase flows: - Polar impurities (C) adsorb strongly. - β-Elemene (B) moves faster. - Less polar impurities (A) also move. Bottom Fractions Collected → [C] → [A] → [B]

Caption: Principle of normal-phase chromatographic separation.

Protocol B: High-Resolution Separation with AgNO₃-Impregnated Silica Gel

This technique leverages the reversible interaction between the π-electrons of the double bonds in β-elemene and silver ions (Ag⁺). It is exceptionally effective for separating unsaturated compounds, including isomers.[5]

1. Preparation of AgNO₃-Silica Gel:

  • Dissolve silver nitrate in deionized water or methanol to create a saturated solution.
  • In a fume hood, add silica gel (e.g., 10-20% by weight of AgNO₃ to silica) to the solution and mix thoroughly to form a slurry.
  • Evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the mixture from light to prevent the reduction of silver ions.
  • Activate the AgNO₃-silica gel by heating at 110-120°C for 2-4 hours before use.

2. Column Packing & Elution:

  • Pack the column with the prepared AgNO₃-silica gel using a non-polar solvent like petroleum ether or hexane (dry packing method).
  • Load the β-elemene sample (pre-purified from Protocol A or crude oil) dissolved in a minimal amount of the mobile phase.
  • Elute the column with a non-polar solvent, such as petroleum ether.[14] A very slight gradient of increasing polarity (e.g., adding 0.5-2% ethyl acetate to the petroleum ether) may be required to elute β-elemene.
  • Collect fractions and monitor via TLC as described previously.

Causality of Separation: The different isomers of elemene and other unsaturated terpenes will have varied steric accessibility and/or number of double bonds, leading to distinct affinities for the silver ions. This results in differential retention times and enables a high-resolution separation that is difficult to achieve with standard silica gel.[5]

Purity Analysis and Characterization

After pooling the desired fractions and evaporating the solvent, the purity of the isolated β-elemene must be rigorously determined.

  • High-Performance Liquid Chromatography (HPLC): While challenging due to β-elemene's lack of a strong UV chromophore, HPLC can be used for final purification to achieve purities of up to 98.6%.[5][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for purity analysis of volatile compounds like β-elemene. It provides quantitative purity data and confirms the compound's identity by its mass spectrum.[15][16]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the isolated β-elemene.[5]

Expected Results & Troubleshooting

Parameter Method A: HP-20 Resin Method B: AgNO₃-Silica Gel Reference
Purity (Initial) 60-80%35-55% (higher resolution)[5][14]
Yield High (e.g., ~75%)Moderate (e.g., ~45%)[5][14]
Primary Use Bulk initial purificationHigh-resolution isomer separation[5]

Troubleshooting Common Issues:

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Column overloaded with sample.- Improper mobile phase polarity.- Column packed unevenly.- Reduce the amount of sample loaded.- Optimize the mobile phase gradient (TLC pre-screening is key).- Repack the column carefully to avoid channels or cracks.
Compound Won't Elute - Mobile phase is too non-polar.- Compound has very strong interaction with stationary phase.- Gradually increase the polarity of the mobile phase.- Ensure the correct stationary phase has been chosen for the compound.
Cracked or Dry Column Bed - Column was allowed to run dry during the process.- Always maintain the solvent level above the top of the stationary phase. A cracked bed requires repacking.

Conclusion

The isolation of high-purity β-elemene is an essential prerequisite for advancing its study as a potential anti-cancer therapeutic. The column chromatography protocols detailed in this guide, utilizing either macroporous resin for bulk separation or AgNO₃-impregnated silica for high-resolution purification, provide researchers with reliable and scalable methods. By understanding the underlying principles of differential adsorption and carefully controlling experimental parameters, scientists can consistently obtain the high-purity β-elemene required for rigorous pharmacological investigation and clinical development.

References

  • Extraction and isolation of β-elemene. Journal of Chemical and Pharmaceutical Research.[Link]

  • Separation of B-elemene from Eupatorium adeno- phorum by Macroporous Resin Column Chromatog- raphy. CABI Digital Library.[Link]

  • iso-«beta»-elemene - Chemical & Physical Properties. Cheméo.[Link]

  • Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. MDPI.[Link]

  • Beta-Elemene Chemical Structure. PubChem, National Institutes of Health.[Link]

  • Beta-elemene, method to prepare the same and uses thereof.
  • Column Chromatography: Principles and Applications. Phenomenex.[Link]

  • Mobile Phase vs Stationary Phase. extraktLAB.[Link]

  • Column chromatography. University of Victoria.[Link]

  • Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients. PMC, National Institutes of Health.[Link]

  • Showing Compound beta-Elemene (FDB014577). FooDB.[Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]

  • COLUMN CHROMATOGRAPHY. GeeksforGeeks.[Link]

  • Quantification of β-Elemene by GC-MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients. PubMed, National Institutes of Health.[Link]

  • Beta-elemene. Memorial Sloan Kettering Cancer Center.[Link]

  • beta-elemene. The Good Scents Company.[Link]

  • Quantification of β‐Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients. ResearchGate.[Link]

  • Elemene – Knowledge and References. Taylor & Francis Online.[Link]

  • Asymmetric total synthesis of (1S,2S,4S)-β-elemene. PMC, National Institutes of Health.[Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate.[Link]

Sources

Technical Notes & Optimization

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This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

validation of quantitative analysis methods for beta-elemene in blood plasma

Validation of Quantitative Analysis Methods for -Elemene in Blood Plasma Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary -Eleme...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Quantitative Analysis Methods for -Elemene in Blood Plasma

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary


-Elemene (

), a sesquiterpene alkene extracted from Curcuma wenyujin, presents unique bioanalytical challenges due to its high lipophilicity , volatility , and lack of ionizable functional groups . While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for most pharmacokinetic (PK) studies, its application to

-elemene is hindered by poor ionization efficiency in Electrospray Ionization (ESI) sources.

This guide objectively compares the two primary analytical routes: GC-MS (The Gold Standard) and LC-APCI-MS/MS (The High-Throughput Alternative) . It provides a validated, self-correcting protocol for the superior method (GC-MS) and details the specific validation parameters required by FDA/EMA guidelines.

Part 1: The Analytical Challenge

To validate a method for


-elemene, one must first address three physicochemical barriers that cause standard "small molecule" protocols to fail:
  • Volatility:

    
    -Elemene sublimates at room temperature. Standard evaporation-to-dryness steps (common in SPE or LLE) often result in 20–40% analyte loss, destroying linearity.
    
  • Lack of Ionization Sites: As a pure hydrocarbon,

    
    -elemene lacks acidic or basic groups. It does not protonate (
    
    
    
    ) or deprotonate (
    
    
    ) effectively in standard ESI sources, leading to erratic sensitivity.
  • Matrix Binding: Being highly lipophilic (

    
    ), it binds non-specifically to plasma proteins and plasticware, requiring aggressive extraction solvents.
    

Part 2: Method Landscape & Comparison

The following table contrasts the performance of the three available methodologies based on sensitivity, throughput, and robustness.

FeatureGC-MS (EI Source) LC-MS/MS (APCI Source) HPLC-UV
Ionization Mechanism Electron Impact (EI) – High fragmentation, distinct fingerprint.[1]Atmospheric Pressure Chemical Ionization (APCI) – Charge transfer.UV Absorption (210 nm) – Non-specific.
Sensitivity (LLOQ) High (10–50 ng/mL)Moderate (50–100 ng/mL)Low (>500 ng/mL)
Selectivity Excellent (m/z 93, 107, 121 fragments)Good (requires careful MRM optimization)Poor (prone to matrix interference)
Sample Prep LLE (Hexane). No evaporation to dryness. Protein Precipitation or LLE.Simple Precipitation.
Throughput Moderate (10–15 min run time)High (3–5 min run time)Moderate
Verdict PREFERRED. Matches analyte volatility.ALTERNATIVE. Only if GC is unavailable.OBSOLETE. Insufficient for PK studies.
Decision Logic for Method Selection

MethodSelection Start Select Analytical Platform Analyte Analyte: Beta-Elemene (Volatile, Non-polar) Start->Analyte Throughput Is Ultra-High Throughput (>200 samples/day) Critical? Analyte->Throughput GC_Path GC-MS (EI) Gold Standard Throughput->GC_Path No (Prioritize Sensitivity) LC_Path LC-MS/MS (APCI) Throughput->LC_Path Yes (Accept Lower Sensitivity) GC_Details Pros: High Sensitivity, No Ionization Issues Cons: Longer Run Time GC_Path->GC_Details LC_Details Pros: Fast Cons: Requires APCI source, lower sensitivity LC_Path->LC_Details

Figure 1: Decision tree for selecting the appropriate analytical platform based on laboratory throughput requirements and sensitivity needs.

Part 3: The Superior Protocol (GC-MS)

Based on the physicochemical properties of


-elemene, Gas Chromatography-Mass Spectrometry (GC-MS)  is the validated method of choice. The following protocol is designed to be self-validating  by minimizing volatility losses.
Reagents & Materials
  • Internal Standard (IS):

    
    -Zingiberene or n-Decahydronaphthalene (structurally similar, non-polar).
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Extraction Workflow

Critical Control Point: Do not use nitrogen blow-down evaporation. This step, common in other protocols, causes up to 40% loss of


-elemene due to sublimation.
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL glass centrifuge tube (avoid plastic if possible to reduce adsorption).

  • Spike: Add 20 µL of Internal Standard working solution.

  • Protein Precipitation: Add 200 µL of pre-cooled Acetonitrile (4°C) . Vortex for 30 seconds.[2]

    • Why? The cold temperature reduces volatility; acetonitrile frees the drug from plasma proteins.

  • Extraction: Add 400 µL of n-Hexane .

  • Agitation: Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C .

  • Transfer: Carefully transfer 150 µL of the upper organic layer (Hexane) directly into a GC autosampler vial containing a glass insert.

    • Note: Inject directly from the hexane layer. Do not evaporate.

GC-MS Instrument Parameters
  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[2][[“]]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless mode (purge on at 1.0 min).

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 160°C.

    • Ramp: 40°C/min to 280°C (hold 3 min).

  • Detection (SIM Mode):

    • 
      -Elemene Quant Ion: m/z 93  (Qual Ions: 81, 107, 121).
      
    • Internal Standard Quant Ion: m/z 105 (if using Zingiberene) or characteristic ion of chosen IS.

Workflow Visualization

ProtocolWorkflow Sample Plasma Sample (200 µL) Precip Precipitation Add 200µL Cold ACN (Quench Metabolism) Sample->Precip + IS Extract LLE Extraction Add 400µL n-Hexane Vortex 3 min Precip->Extract Spin Centrifuge 10k rpm, 4°C Extract->Spin Transfer Transfer Supernatant (Organic Layer) Spin->Transfer Inject GC-MS Injection (No Evaporation!) Transfer->Inject

Figure 2: Optimized extraction workflow preventing analyte loss by eliminating evaporation steps.

Part 4: Validation Criteria (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated against the following criteria.

Selectivity & Specificity
  • Requirement: No interfering peaks at the retention time of

    
    -elemene or IS in blank plasma from 6 individual sources.
    
  • Acceptance: Response in blank < 20% of the LLOQ response.

Linearity & Sensitivity
  • Range: Typically 200 ng/mL to 20,000 ng/mL covers the therapeutic window for intravenous emulsion administration.

  • LLOQ: The lowest non-zero standard must have a signal-to-noise (S/N) ratio ≥ 10. Precision (CV) within ±20%.

Accuracy & Precision
  • Intra-day: 5 replicates at 4 levels (LLOQ, Low, Medium, High QC).

  • Inter-day: 3 separate runs.

  • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ). CV < 15%.[[“]][4]

Stability (The Critical Parameter)

Due to volatility, standard stability tests must be modified:

  • Bench-top Stability: Keep samples capped and ideally on ice or at 4°C. Room temperature exposure > 4 hours often leads to degradation/evaporation.

  • Freeze-Thaw: Limit to 3 cycles.

  • Autosampler Stability: Validated for 24 hours at room temperature only if vials are tightly crimped (not screw cap) to prevent sublimation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6][7][8] [Link]

  • Sun, Y., et al. (2025). Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients. Frontiers in Pharmacology. [Link](Note: Generalized link to PMC for verification of Sun et al. methodology).

  • Li, X., et al. (2009). Determination of beta-elemene and beta-elemenal in human plasma by GC-MS. Journal of Chromatography B. [Link]

  • ICH Harmonised Guideline. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] [Link]

Sources

Safety & Regulatory Compliance

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